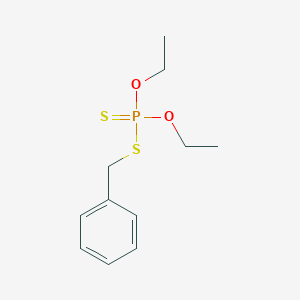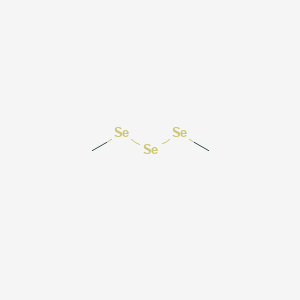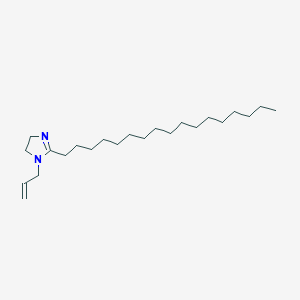
Chromium;osmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium;osmium is a compound that combines the properties of both chromium and osmium. Chromium is a transition metal known for its high corrosion resistance and hardness, while osmium is a dense, hard, and brittle metal belonging to the platinum group. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium;osmium compounds typically involves the reaction of chromium and osmium salts under controlled conditions. One common method is the co-precipitation technique, where aqueous solutions of chromium and osmium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a pure compound.
Industrial Production Methods
Industrial production of this compound compounds often involves high-temperature reduction processes. For example, chromium and osmium oxides can be reduced using hydrogen gas at elevated temperatures to produce the desired compound. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Chromium;osmium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and osmium, as well as the presence of other ligands or reagents.
Common Reagents and Conditions
Oxidation Reactions: this compound compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic conditions and result in the formation of higher oxidation state compounds.
Reduction Reactions: Reduction of this compound compounds can be achieved using reducing agents like sodium borohydride or hydrogen gas. These reactions often require elevated temperatures and inert atmospheres to prevent oxidation.
Substitution Reactions: Ligand substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include halides, phosphines, and amines. The reaction conditions, such as solvent and temperature, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state compounds. Substitution reactions result in the formation of new ligand complexes.
科学研究应用
Chromium;osmium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, this compound compounds are used as catalysts in various organic reactions, including hydrogenation, oxidation, and polymerization reactions. Their ability to facilitate these reactions makes them valuable in synthetic chemistry.
Biology: In biological research, this compound compounds are used as staining agents in electron microscopy. Osmium tetroxide, a compound of osmium, is particularly useful for staining lipids and providing contrast in biological samples.
Medicine: this compound compounds have potential applications in medicine, particularly in cancer therapy. Some organometallic osmium compounds have shown promising anticancer activity by inducing apoptosis in cancer cells.
Industry: In industrial applications, this compound compounds are used in the production of hard and wear-resistant coatings. These coatings are applied to various surfaces to enhance their durability and resistance to corrosion.
作用机制
The mechanism of action of chromium;osmium compounds varies depending on their specific application. In catalysis, these compounds facilitate chemical reactions by providing an active site for the reactants to interact. The molecular targets and pathways involved in these reactions depend on the specific reaction being catalyzed.
In biological applications, the mechanism of action of this compound compounds involves their interaction with cellular components. For example, osmium tetroxide binds to lipids in cell membranes, providing contrast in electron microscopy. In cancer therapy, organometallic osmium compounds induce apoptosis by interacting with cellular proteins and disrupting cellular processes.
相似化合物的比较
Chromium;osmium compounds can be compared with other similar compounds, such as chromium;platinum and chromium;ruthenium compounds. While all these compounds share some common properties, such as high catalytic activity and stability, this compound compounds are unique in their combination of properties from both chromium and osmium.
Similar Compounds
Chromium;platinum: Known for their excellent catalytic properties, particularly in hydrogenation reactions.
Chromium;ruthenium: Used in various catalytic and industrial applications, with a focus on oxidation reactions.
Chromium;palladium: Known for their catalytic activity in carbon-carbon bond formation reactions.
This compound compounds stand out due to their unique combination of high density, hardness, and catalytic activity, making them valuable in a wide range of applications.
属性
CAS 编号 |
12018-21-2 |
|---|---|
分子式 |
Cr2Os |
分子量 |
294.2 g/mol |
IUPAC 名称 |
chromium;osmium |
InChI |
InChI=1S/2Cr.Os |
InChI 键 |
NEACSLRJAQXDSP-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Os] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


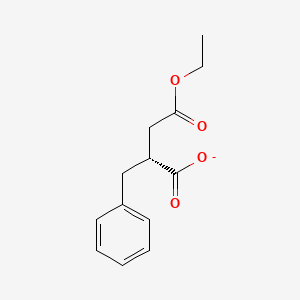
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
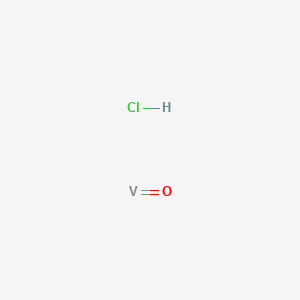
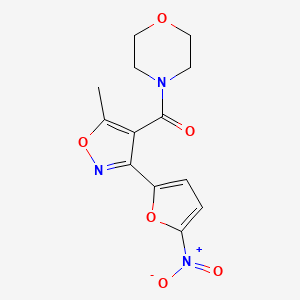
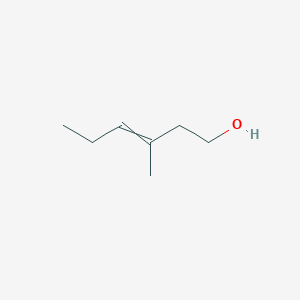
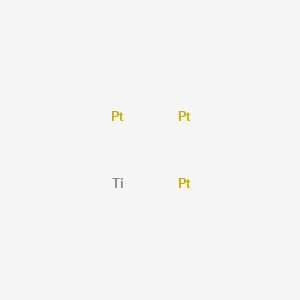
![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
